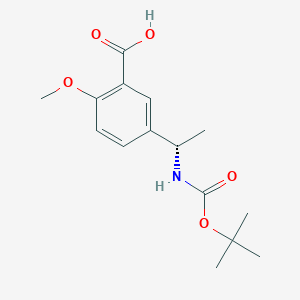
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its potential applications in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its Boc-protected amino group.
Biology: Can be used to study enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid compound likely interacts with its targets through the tert-butoxycarbonyl group. This group is known to protect amines during chemical reactions, preventing them from reacting with other groups until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA), which results in the formation of a carbocation that can be stabilized by undergoing an elimination .
Biochemical Pathways
The compound’s tert-butoxycarbonyl group is known to be used in the synthesis of peptides , suggesting that it may play a role in peptide synthesis pathways.
Pharmacokinetics
The boc group is known to be easily removed under acidic conditions , which could potentially influence the compound’s bioavailability.
Result of Action
The use of the boc group in the compound suggests that it may play a role in protecting amines during chemical reactions, thereby influencing the structure and function of proteins and peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the compound’s activity may be influenced by the pH of its environment.
Biochemische Analyse
Biochemical Properties
The tert-butoxycarbonyl group in (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid plays a significant role in biochemical reactions. It is used as a protecting group for amines, which are strong nucleophiles and bases, to allow for transformations of other functional groups . The Boc group is most commonly used in the synthesis of peptides .
Cellular Effects
The Boc group is known to be stable under various conditions, which could potentially influence cellular processes .
Molecular Mechanism
The molecular mechanism of action of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid involves the cleavage of the Boc group. This is typically achieved with a strong acid such as trifluoracetic acid (TFA). The first step involves the protonation of the carbonyl oxygen, resulting in a resonance-stabilized ion. This facilitates the cleavage of the Boc group .
Temporal Effects in Laboratory Settings
The Boc group is known to be stable under various conditions, which could potentially influence its long-term effects on cellular function .
Metabolic Pathways
The Boc group is known to be involved in various biosynthetic and biodegradation pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used to oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the methoxy group.
Major Products Formed
Deprotection: The major product is the free amine.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding methyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid: Lacks the Boc protection, making it more reactive.
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-5-(1-((tert-Butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid is unique due to its combination of a Boc-protected amino group and a methoxy group, which provides specific reactivity and stability during chemical synthesis .
Eigenschaften
IUPAC Name |
2-methoxy-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(16-14(19)21-15(2,3)4)10-6-7-12(20-5)11(8-10)13(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVLYWINTIDCGC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
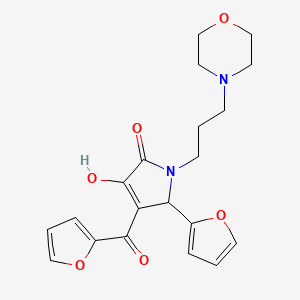

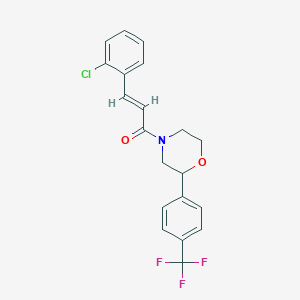
![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)
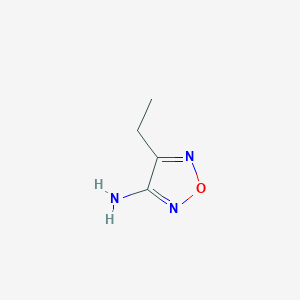
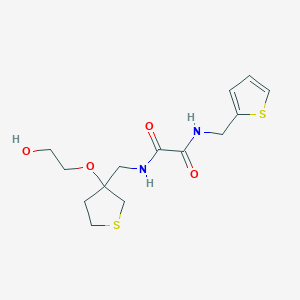
![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)
![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)
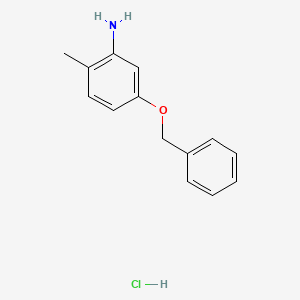
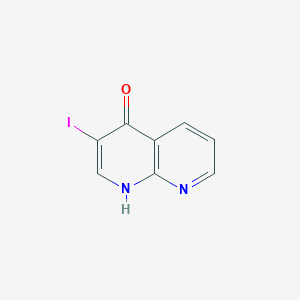
![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)
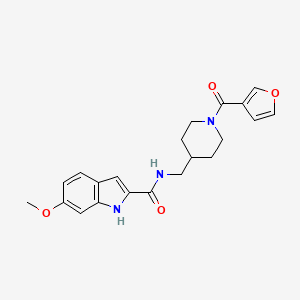
![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
